molecular formula C9H10O B1361230 (R)-2-phenylpropanal CAS No. 38235-74-4

(R)-2-phenylpropanal

Cat. No. B1361230
CAS RN: 38235-74-4
M. Wt: 134.17 g/mol
InChI Key: IQVAERDLDAZARL-QMMMGPOBSA-N
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Description

This would typically include the compound’s systematic name, any common or trivial names, its molecular formula, and its structure.





  • Synthesis Analysis

    This would involve a detailed description of the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts or reagents used.





  • Molecular Structure Analysis

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  • Chemical Reactions Analysis

    This would involve a study of the compound’s reactivity, including the types of reactions it undergoes, the conditions under which these reactions occur, and the products formed.





  • Physical And Chemical Properties Analysis

    This would involve a study of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.




  • Scientific Research Applications

    Asymmetric Synthesis and Catalysis

    (R)-2-phenylpropanal has significant applications in the field of asymmetric synthesis and catalysis. For instance, it's used in the asymmetric hydroformylation of olefins, where polymer-immobilized chiral phosphine-phosphite–Rh(I) complexes catalyze the formation of 2- and 3-phenylpropanals. This process achieves high catalytic activity, regio-, and enantioselectivities, and allows for recovery and reuse of the catalyst. It's particularly effective for styrene, yielding 2-phenylpropanal with high R enantiomeric excess, demonstrating the compound's utility in creating chiral building blocks for pharmaceuticals and fine chemicals (Nozaki et al., 1999).

    Chiroptical Properties and Nanocluster Synthesis

    The compound's chiroptical properties are harnessed in the enantioselective synthesis of chiral nanoclusters. Research has successfully achieved the enantioselective synthesis of chiral Au38 nanoclusters using chiral 2-phenylpropane-1-thiol as the ligand. These nanoclusters exhibit distinct circular dichroism (CD) spectra, indicating potential applications in chiral sensing and catalysis due to their chiroptical responses (Xu et al., 2014).

    Self-Assembled Monolayers (SAMs) and Surface Chemistry

    (R)-2-phenylpropanal derivatives are used in creating self-assembled monolayers (SAMs) on gold surfaces, offering insights into surface chemistry and molecular interactions. The synthesis of these derivatives and their application in forming SAMs provides valuable information regarding the influence of branching on the structure, packing, wetting, and stability of SAMs. This has implications for various applications, including sensor technology and surface engineering (Rittikulsittichai et al., 2017).

    Safety And Hazards

    This would involve a study of the compound’s toxicity, its potential for causing harm to humans or the environment, and any precautions that need to be taken when handling it.




  • Future Directions

    This would involve a discussion of areas for future research, such as potential applications of the compound, or ways in which its synthesis or properties could be improved.




  • Relevant Papers : This would involve a review of the scientific literature to find papers that have been published on the compound. These papers would be analyzed and their findings summarized.




  • properties

    IUPAC Name

    (2R)-2-phenylpropanal
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C9H10O/c1-8(7-10)9-5-3-2-4-6-9/h2-8H,1H3/t8-/m0/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    IQVAERDLDAZARL-QMMMGPOBSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C=O)C1=CC=CC=C1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C[C@@H](C=O)C1=CC=CC=C1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C9H10O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    134.17 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    (R)-2-phenylpropanal

    Synthesis routes and methods I

    Procedure details

    Into a 50-ml stainless-steel autoclave were introduced 15 mg of the rhodium complex synthesized in Example 3 (containing 0.0031 mmol of rhodium), 0.71 ml (6.20 mmol) of styrene, and 0.35 ml of benzene. The contents were stirred at 60° C. for 40 hours in an atmosphere of 50-atm carbon monoxide and 50-atm hydrogen. A small portion of the reaction mixture was taken out and filtered to remove the catalyst. This reaction mixture was analyzed by 1H NMR spectrometry to determine the conversion. As a result, the conversion was found to be 97%. The proportion of the α-methylphenylacetaldehyde to dihydrocinnamaldehyde yielded (position selectivity) was 94:6. These reaction products were converted to carboxylic acids by Jones oxidation, and then analyzed by GC using a chiral column (Chrompack Cp-Cyclodex β-236M) to determine the enantiomer excess. As a result, the enantiomer excess was found to be 82% ee.
    [Compound]
    Name
    steel
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step One
    Quantity
    0.71 mL
    Type
    reactant
    Reaction Step One
    Quantity
    0.35 mL
    Type
    reactant
    Reaction Step One
    Quantity
    15 mg
    Type
    catalyst
    Reaction Step One
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Two
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    0 (± 1) mol
    Type
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    Reaction Step Two

    Synthesis routes and methods II

    Procedure details

    To a 300 mL stainless steel autoclave equipped with two sapphire windows containing Rh(acac)(CO)2 (10.4 mg, 4×10-2 mmol) and (R,S)-BINAPHOS (60 mg, 8×10-2 mmol) were added styrene (2.08 g, 2.0 mmol) and n-undecane (156 mg, 1.0 mmol) (the internal standard for GC analysis). The air was replaced by CO through pressurization (2-3 atm) and release for 2-3 times, and CO (7 atm) was introduced followed by H2 (14 atm). The reaction vessel was cooled to -60° C. and CO2 (78 atm) was introduced. The mixture was allowed to stir at 65° C. and 100 atm overnight. The autoclave was cooled to 0° C. and all the gasses were carefully released. The GC analysis showed that the conversion of the reaction was 91% and the ratio of 3-phenylpropanal to (R)-2-phenylpropanal was 1:12.5. The enantiomeric purity of 2-phenylpropanal thus formed was determined to be 85% enantiomeric excess by converting it to (R)-2-phenylpropanol followed by esterification with (S)-methoxy(trifluoromethyl)phenylacetyl chloride in the presence of triethylamine in CH2Cl2, and subjecting the resulting chiral ester to the 1H NMR analysis.
    [Compound]
    Name
    Rh(acac)(CO)2
    Quantity
    10.4 mg
    Type
    reactant
    Reaction Step One
    [Compound]
    Name
    (R,S)-BINAPHOS
    Quantity
    60 mg
    Type
    reactant
    Reaction Step One
    Quantity
    2.08 g
    Type
    reactant
    Reaction Step Two
    Quantity
    156 mg
    Type
    reactant
    Reaction Step Two
    Name
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Three
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Four
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Five
    [Compound]
    Name
    sapphire
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Six
    [Compound]
    Name
    stainless steel
    Quantity
    300 mL
    Type
    solvent
    Reaction Step Six

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    (R)-2-phenylpropanal
    Reactant of Route 2
    (R)-2-phenylpropanal
    Reactant of Route 3
    (R)-2-phenylpropanal
    Reactant of Route 4
    (R)-2-phenylpropanal
    Reactant of Route 5
    Reactant of Route 5
    (R)-2-phenylpropanal
    Reactant of Route 6
    (R)-2-phenylpropanal

    Citations

    For This Compound
    90
    Citations
    D Bartschat, A Mosandl - Zeitschrift für Lebensmittel-Untersuchung und …, 1996 - Springer
    The direct enantioseparation of 2-phenylpropanol, 2-phenylpropanal and 2-phenylpropanal dimethyl acetal was achieved, using enantioselective gas chromatography and heptakis-[2,3…
    Number of citations: 8 link.springer.com
    C Rapp, S Pival-Marko… - BMC …, 2021 - bmcbiotechnol.biomedcentral.com
    Published biocatalytic routes for accessing enantiopure 2-phenylpropanol using oxidoreductases afforded maximal product titers of only 80 mM. Enzyme deactivation was identified as …
    Number of citations: 3 bmcbiotechnol.biomedcentral.com
    C Botuha, M Haddad, M Larchevêque - Tetrahedron: Asymmetry, 1998 - Elsevier
    Synthesis of R-(−)-2-phenylpropanal: a potentially new route towards chiral 2-phenylalkanals - ScienceDirect Skip to main contentSkip to article Elsevier logo Journals & Books Search …
    Number of citations: 29 www.sciencedirect.com
    C Rapp, S Pival-Marko, E Tassano, B Nidetzky… - 2021 - researchsquare.com
    Background Published biocatalytic routes towards chiral 2-phenylpropanol by oxidoreductases showed product concentrations of maximally 80 mM. Enzyme deactivation turned out as …
    Number of citations: 3 www.researchsquare.com
    T Arai, Y Taneda, Y Endo - Chemical communications, 2010 - pubs.rsc.org
    A diastereoselective Henry reaction of chiral aldehydes with nitroalkanes was developed using a chiral sulfonyldiamine (L1)–CuCl complex. The reaction of (R)-2-phenylpropanal and …
    Number of citations: 27 pubs.rsc.org
    PG Dumanski, P Florey, M Knettig… - Journal of Molecular …, 2001 - Elsevier
    The baker's yeast-mediated reduction of a series of conjugated methylene compounds was conducted in a petroleum ether reaction system. The methylene ketone, 3-phenyl-3-buten-2-…
    Number of citations: 22 www.sciencedirect.com
    CP Casey, SC Martins, MA Fagan - Journal of the American …, 2004 - ACS Publications
    Deuterioformylation of styrene catalyzed by [(2S,4S)-BDPP]Pt(SnCl 3 )Cl at 39 C gave 3-phenylpropanal (3) and 2-phenylpropanal (2) (n:i = 1.8, 71% ee (S)-2) with deuterium only β to …
    Number of citations: 97 pubs.acs.org
    D Giacomini, P Galletti, A Quintavalla… - Chemical …, 2007 - pubs.rsc.org
    The enantioselective synthesis of (2S)-2-phenylpropanol and (2S)-2-(4-iso-butylphenyl)propanol ((S)-Ibuprofenol) has been achieved by means of Horse Liver Alcohol Dehydrogenase (…
    Number of citations: 56 pubs.rsc.org
    SL Abidi, JL Wolfhagen - The Journal of Organic Chemistry, 1979 - ACS Publications
    (±)-Ethyl J-methyl-trans-d-phenylglycidate was resolved into its optically active enantiomers viathe free acid and brucine salts. Each enantiomer was then reduced by L1AIH4 to a …
    Number of citations: 4 pubs.acs.org
    AL Watkins, CR Landis - Journal of the American Chemical …, 2010 - ACS Publications
    Gas pressure influences the regioselectivity and enantioselectivity of aryl alkene hydroformylation as catalyzed by rhodium complexes of the BisDiazaphos ligand. Deuterioformylation …
    Number of citations: 92 pubs.acs.org

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